Cas no 1310404-99-9 (2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester)
2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester
- 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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- MDL: MFCD08063132
- Inchi: 1S/C13H19BO4S/c1-6-16-11(15)10-9(7-8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
- InChI Key: KRWRRTFBFRDNCD-UHFFFAOYSA-N
- SMILES: S1C=CC(B2OC(C)(C)C(C)(C)O2)=C1C(=O)OCC
Computed Properties
- Exact Mass: 282.11
- Monoisotopic Mass: 282.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73
2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB389528-100 mg |
2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1310404-99-9 | 100mg |
€382.00 | 2023-04-25 | ||
| abcr | AB389528-1 g |
2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1310404-99-9 | 1g |
€892.00 | 2023-04-25 | ||
| abcr | AB389528-100mg |
2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1310404-99-9 | 100mg |
€382.00 | 2023-09-05 | ||
| abcr | AB389528-1g |
2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1310404-99-9 | 1g |
€892.00 | 2023-09-05 |
2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Comprehensive Guide to 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester (CAS No. 1310404-99-9)
2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester (CAS No. 1310404-99-9) is a highly versatile boronic ester derivative with significant applications in organic synthesis, pharmaceuticals, and material science. This compound, often referred to as an ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery and advanced materials.
The growing demand for boron-containing compounds in medicinal chemistry has placed 2-Thiophenecarboxylic acid derivatives at the forefront of research. With its unique thiophene-boronate structure, this compound enables efficient synthesis of complex molecules, making it invaluable for developing targeted therapies and bioconjugates. Recent studies highlight its potential in creating PET imaging agents and enzyme inhibitors, addressing current healthcare challenges.
From a chemical perspective, CAS 1310404-99-9 exhibits excellent stability under various conditions, which is crucial for storage and industrial applications. The ethyl ester group enhances its solubility in organic solvents, while the tetramethyl dioxaborolane moiety provides exceptional reactivity in palladium-catalyzed reactions. These properties make it a preferred choice for researchers working on heterocyclic compound synthesis and medicinal chemistry projects.
The compound's role in material science is equally noteworthy. As the electronics industry seeks novel organic semiconductors, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives have emerged as promising building blocks for conductive polymers and OLED materials. This aligns perfectly with current trends in flexible electronics and green energy solutions, answering frequent search queries about "advanced materials for sustainable technologies."
Quality control is paramount when working with CAS 1310404-99-9. Reputable suppliers typically provide high-purity (≥97%) material with comprehensive analytical data, including HPLC, NMR, and mass spectrometry results. Researchers often search for "how to verify boronic ester purity" or "storage conditions for boronates," emphasizing the need for proper handling to maintain the compound's integrity for sensitive applications.
In the pharmaceutical sector, this thiophene boronic ester has shown particular promise in developing kinase inhibitors and anticancer agents. The combination of its electron-rich thiophene ring and boronate functionality allows for precise molecular modifications, addressing current research focuses on personalized medicine and targeted drug delivery systems. These applications respond to trending searches about "next-generation cancer treatments" and "precision medicine breakthroughs."
For synthetic chemists, understanding the reactivity patterns of ethyl 3-(dioxaborolanyl)thiophene-2-carboxylate is essential. The compound participates not only in cross-coupling reactions but also serves as a precursor for various functional group transformations. Recent publications demonstrate its utility in creating biaryl systems, conjugated polymers, and complex natural product analogs, making it a hot topic in organic chemistry forums and academic discussions.
The market for boronic acid derivatives like CAS 1310404-99-9 continues to expand, driven by increasing R&D investments in biopharmaceuticals and advanced materials. Industry reports suggest growing interest from both academic institutions and pharmaceutical companies, with particular attention to its potential in proteolysis-targeting chimeras (PROTACs) development—a cutting-edge area frequently searched in relation to "novel drug modalities."
When sourcing this compound, researchers should consider factors such as batch-to-batch consistency, supplier reliability, and technical support. These aspects frequently appear in search queries like "where to buy high-quality boronic esters" or "trusted suppliers of specialty chemicals," reflecting the practical concerns of end-users. Proper documentation including COA (Certificate of Analysis) and MSDS is crucial for regulatory compliance in various applications.
Looking ahead, 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester is poised to play an even greater role in scientific innovation. Its unique structural features continue to inspire novel applications in catalysis, material design, and drug development, positioning it as a compound of significant interest for researchers tackling tomorrow's challenges in chemistry and beyond.
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